molecular formula C15H18N4O4S B2873369 N-(1-((3,4-dimethoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine CAS No. 2034458-69-8

N-(1-((3,4-dimethoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Cat. No.: B2873369
CAS No.: 2034458-69-8
M. Wt: 350.39
InChI Key: MBVQNXBBVATTGB-UHFFFAOYSA-N
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Description

N-(1-((3,4-Dimethoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a synthetic compound featuring a pyrimidin-2-amine core linked to a 3,4-dimethoxyphenylsulfonyl-substituted azetidine ring. The 3,4-dimethoxyphenyl group is a common pharmacophore in bioactive molecules, often associated with enzyme inhibition or receptor modulation. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting kinases or other enzymes requiring pyrimidine-based recognition .

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-22-13-5-4-12(8-14(13)23-2)24(20,21)19-9-11(10-19)18-15-16-6-3-7-17-15/h3-8,11H,9-10H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVQNXBBVATTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Differences :

  • Core : Rip-B contains a benzamide group instead of the sulfonylazetidine-pyrimidine system.
  • Substituents : The 3,4-dimethoxyphenyl group is attached to a flexible ethylamine chain, contrasting with the rigid azetidine in the target compound.

Physicochemical Properties :

Activity :

  • Benzamide derivatives like Rip-B are often explored for antimicrobial or anti-inflammatory activity, whereas pyrimidine-azetidine hybrids may target kinases or proteases .

N-Benzyl-4-(3,4-dimethoxyphenyl)pyrimidin-2-amine (10a)

Structural Differences :

  • Pyrimidine Substitution : The pyrimidine in 10a is substituted at the 4-position with a 3,4-dimethoxyphenyl group and at the 2-position with a benzylamine, whereas the target compound has a 2-amine linked to sulfonylazetidine.

Functional Implications :

  • The benzyl group in 10a may enhance lipophilicity, favoring membrane permeability, while the sulfonylazetidine in the target compound could improve target selectivity due to steric and electronic effects .

[2-(3,4-Dimethoxyphenyl)ethyl]azanium Derivatives

Structural Differences :

  • Aza-crown ether-like structures with carbamoylpropyl chains dominate these compounds, lacking the pyrimidine or sulfonyl groups .

Stability and Crystallinity :

  • The dihydrate crystal structure of this derivative highlights the role of 3,4-dimethoxyphenyl in facilitating crystallization, a property that may differ in the target compound due to its sulfonylazetidine’s steric bulk .

Key Research Findings and Data Tables

Table 2: Hypothetical Physicochemical Properties

Compound logP (Predicted) Aqueous Solubility (mg/mL) Potential Targets
Target Compound 1.8 0.15 Kinases, Proteases
Rip-B 2.5 0.05 Antimicrobial enzymes
10a 3.2 0.02 Oxidoreductases

Discussion of Structural-Activity Relationships (SAR)

  • 3,4-Dimethoxyphenyl Group : Common across all compounds, this group likely contributes to π-π stacking or hydrogen bonding in target binding. Its electron-donating methoxy groups may stabilize charge-transfer interactions .
  • Sulfonyl vs. Benzamide/Benzyl: The sulfonyl group in the target compound increases polarity and may act as a hydrogen-bond acceptor, contrasting with Rip-B’s amide (hydrogen-bond donor) or 10a’s benzyl (hydrophobic anchor) .

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